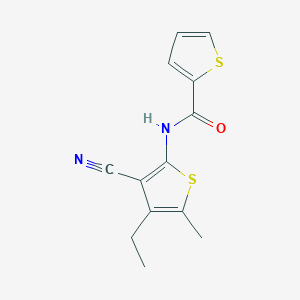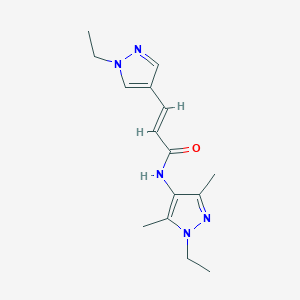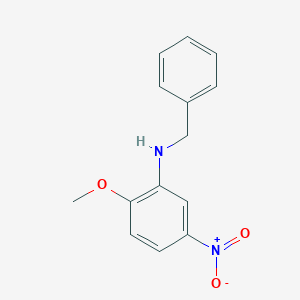![molecular formula C17H13ClFNO3 B5749442 methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate](/img/structure/B5749442.png)
methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate is a chemical compound with potential therapeutic applications in various fields of science. It is a derivative of benzoic acid, and its chemical formula is C19H14ClFNO3. This compound is known for its anti-inflammatory and analgesic properties, making it a potential candidate for drug development. In
科学研究应用
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been extensively studied for its potential therapeutic applications in various fields of science. Some of the research applications include:
1. Anti-inflammatory and analgesic properties: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to possess potent anti-inflammatory and analgesic properties in animal models.
2. Cancer treatment: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to inhibit the growth of cancer cells in vitro and in vivo.
3. Neuroprotection: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to protect neurons from oxidative stress and apoptosis.
作用机制
The mechanism of action of methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are mediators of inflammation and pain. By inhibiting COX-2, methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate reduces inflammation and pain.
Biochemical and Physiological Effects:
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate has been shown to have the following biochemical and physiological effects:
1. Anti-inflammatory and analgesic effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate reduces inflammation and pain by inhibiting the production of prostaglandins.
2. Anticancer effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate inhibits the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis.
3. Neuroprotective effects: Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate protects neurons from oxidative stress and apoptosis by reducing the production of reactive oxygen species and inhibiting the activation of caspase-3.
实验室实验的优点和局限性
The advantages of using methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate in lab experiments include its potent anti-inflammatory and analgesic properties, its ability to inhibit the growth of cancer cells, and its neuroprotective effects. However, some of the limitations include its potential toxicity and the need for further research to determine its optimal dosage and administration.
未来方向
Some of the future directions for methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate include:
1. Further research on its potential therapeutic applications in various fields of science.
2. Development of new derivatives with improved pharmacological properties.
3. Optimization of its dosage and administration for maximum efficacy and safety.
4. Clinical trials to evaluate its safety and efficacy in humans.
Conclusion:
Methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate is a chemical compound with potential therapeutic applications in various fields of science. Its anti-inflammatory and analgesic properties, its ability to inhibit the growth of cancer cells, and its neuroprotective effects make it a potential candidate for drug development. However, further research is needed to determine its optimal dosage and administration, as well as its safety and efficacy in humans.
合成方法
The synthesis method for methyl 4-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}benzoate involves the reaction of 2-chloro-6-fluorobenzaldehyde with 3-aminobenzoic acid in the presence of acetic anhydride and triethylamine. The resulting product is then reacted with methyl 4-hydroxybenzoate in the presence of sodium hydride and dimethylformamide. The final product is obtained by purification through column chromatography.
属性
IUPAC Name |
methyl 4-[[(E)-3-(2-chloro-6-fluorophenyl)prop-2-enoyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClFNO3/c1-23-17(22)11-5-7-12(8-6-11)20-16(21)10-9-13-14(18)3-2-4-15(13)19/h2-10H,1H3,(H,20,21)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSTKQHVARMPUDA-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)C=CC2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)/C=C/C2=C(C=CC=C2Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClFNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-chloro-1,3-benzothiazol-2-yl)thio]-N-cyclohexylacetamide](/img/structure/B5749380.png)
![N,N,4-trimethyl-3-[(4-phenyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5749384.png)


![ethyl 2-[(2-anilino-2-oxoethyl)thio]-4,6-dimethylnicotinate](/img/structure/B5749409.png)

![N-(4-chlorophenyl)-2-[(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5749419.png)
![1-(cyclopentylcarbonyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B5749422.png)

![4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzaldehyde 1,3-benzothiazol-2-ylhydrazone](/img/structure/B5749441.png)


